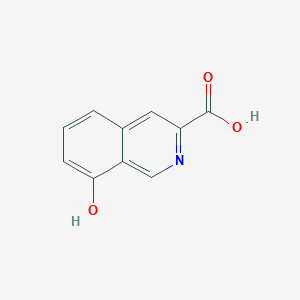![molecular formula C12H11N3O B13667220 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline: is a heterocyclic compound that belongs to the triazoloquinoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety. The presence of a methoxy group at the 7th position and a methyl group at the 1st position further distinguishes it from other triazoloquinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxyquinoline-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable catalyst, such as acetic acid, to yield the desired triazoloquinoline compound .
Industrial Production Methods:
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.
Substitution: The methoxy group at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 7-hydroxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of 7-substituted-1-methyl-[1,2,4]triazolo[4,3-a]quinoline derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline is used as a building block for the synthesis of more complex molecules.
Biology:
In biological research, this compound has shown potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Medicine:
In medicinal chemistry, this compound derivatives have been investigated for their pharmacological properties. These derivatives exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to bind to DNA and proteins is of particular interest in the development of new therapeutic agents .
Industry:
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness:
Compared to these similar compounds, 7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline exhibits unique properties due to the presence of the quinoline moiety. This structural feature enhances its ability to interact with biological targets and contributes to its diverse pharmacological activities. Additionally, the methoxy and methyl groups at specific positions further modulate its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C12H11N3O/c1-8-13-14-12-6-3-9-7-10(16-2)4-5-11(9)15(8)12/h3-7H,1-2H3 |
InChI Key |
KTKPZKFUPVZCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


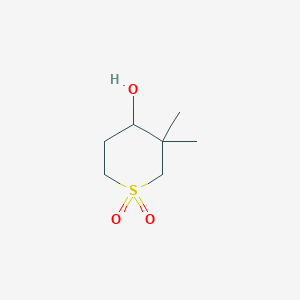
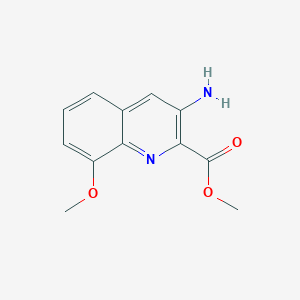
![(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13667151.png)
![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)
![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
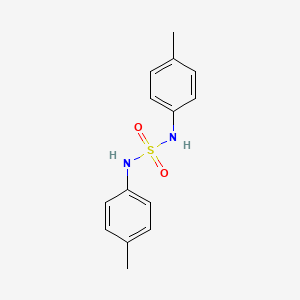
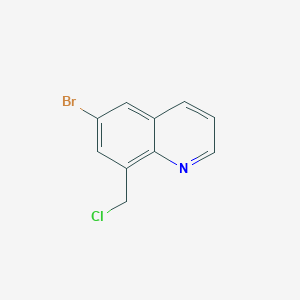
![1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)
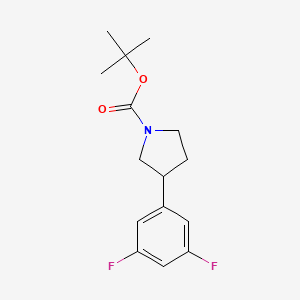

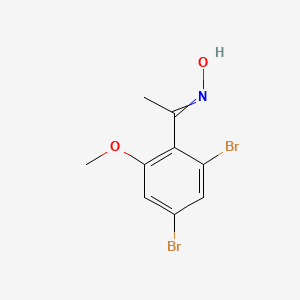
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)
